molecular formula C4H8ClNO2S B3006087 2-chloro-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide CAS No. 1855705-79-1

2-chloro-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide

Cat. No.: B3006087
CAS No.: 1855705-79-1
M. Wt: 169.62
InChI Key: NWKATPHBIKVOFF-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-chloro-N-[dimethyl(oxo)-λ6-sulfanylidene]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClNO2S/c1-9(2,8)6-4(7)3-5/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKATPHBIKVOFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=NC(=O)CCl)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide typically involves the reaction of chloroacetyl chloride with dimethyl sulfoxide (DMSO) under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product . The reaction conditions include maintaining a low temperature to prevent side reactions and ensuring an inert atmosphere to avoid oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is carefully monitored to maintain optimal conditions, and the product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Acids and Bases: For hydrolysis reactions.

Major Products Formed

    Substitution Products: Various derivatives depending on the nucleophile used.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Sulfides.

    Hydrolysis Products: Corresponding acids and amines.

Scientific Research Applications

2-chloro-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-chloro-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved include inhibition of metabolic enzymes and disruption of cellular processes .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-Chloro-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide
  • CAS No.: 1855705-79-1
  • Molecular Formula: C₄H₈ClNO₂S
  • Molecular Weight : 169.63 g/mol .

Structural Features :
The compound features a chloroacetamide backbone substituted with a dimethyl(oxo)-lambda6-sulfanylidene group. This sulfoximine moiety introduces unique electronic and steric properties, distinguishing it from simpler chloroacetamide derivatives .

However, critical data—such as purity, toxicity, and regulatory status—remain undocumented .

Comparison with Structurally Similar Compounds

Core Structural Similarities and Differences

The compound shares the chloroacetamide core (Cl-CH₂-C(=O)-N-) with several herbicides and intermediates. Key differences lie in the substituents attached to the nitrogen atom:

Compound Name Substituent on Nitrogen Key Structural Feature CAS No. Reference
This compound Dimethyl(oxo)-lambda6-sulfanylidene Sulfoximine group 1855705-79-1
Alachlor Methoxymethyl + 2,6-diethylphenyl Arylalkyl substitution 15972-60-8
Pretilachlor 2-Propoxyethyl + 2,6-diethylphenyl Ether linkage 51218-49-6
CDEPA (2-chloro-N-(2,6-diethylphenyl)acetamide) 2,6-Diethylphenyl Simple aryl substitution N/A
S-Metolachlor TP (prioritized) 2-Ethyl-6-methylphenyl Alkyl-substituted aryl group N/A

Metabolic and Toxicological Profiles

  • Target Compound: No metabolic or toxicity data are available .
  • Alachlor/CDEPA: Metabolized via oxidative pathways to produce carcinogenic dialkylbenzoquinone imines. CDEPA (a key intermediate) is linked to nasal and stomach tumors in rats .

Physicochemical Properties

  • Stability : Sulfoximines are generally more stable under oxidative conditions than thioether-containing analogs (e.g., dimethenamid) .

Regulatory and Environmental Considerations

  • Alachlor/Metolachlor: Classified as probable human carcinogens (EPA) and restricted under global regulations (e.g., EU Pesticides Database) .
  • Target Compound: Not listed in recent regulatory updates (e.g., 2023 GHS guidelines), suggesting it may be under early-stage investigation .

Research and Development Gaps

Environmental Fate : The sulfoximine group’s impact on biodegradation and bioaccumulation requires investigation.

Regulatory Status : Alignment with evolving standards (e.g., GHS) is critical for commercial viability .

Biological Activity

2-chloro-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article reviews the biological activity of this compound, focusing on its mechanism of action, applications in research, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular structure of this compound features a chloroacetamide group and a dimethyl(oxo)-lambda6-sulfanylidene moiety. This unique combination contributes to its distinctive chemical properties. The compound can be synthesized through reactions involving chloroacetyl chloride and dimethyl sulfoxide (DMSO) under basic conditions, typically using triethylamine as a catalyst.

The primary mechanism of action for this compound involves its ability to inhibit specific enzymes by binding to their active sites. This binding prevents substrate interaction and subsequent catalytic activity, which can disrupt metabolic pathways within the cell. Research indicates that this compound may target metabolic enzymes, leading to altered cellular processes.

Enzyme Inhibition

  • Target Enzymes : The compound has shown potential in inhibiting various enzymes, making it useful in studies related to metabolic regulation.
  • Research Implications : Its enzyme inhibitory properties are being explored in contexts such as cancer research, where modulation of specific metabolic pathways can influence tumor growth and survival.

Case Studies

  • Antimicrobial Activity : In preliminary studies, this compound exhibited antimicrobial properties against certain bacterial strains. Further research is required to elucidate the specific mechanisms and efficacy against various pathogens.
  • Anti-inflammatory Effects : Another study suggested that the compound may possess anti-inflammatory properties by modulating inflammatory pathways through enzyme inhibition, although detailed mechanistic studies are still ongoing.

Comparative Analysis with Similar Compounds

To better understand the uniqueness and potential applications of this compound, it is useful to compare it with structurally similar compounds.

Compound NameStructure FeaturesBiological Activity
2-chloro-N,N-dimethylacetamideLacks the sulfinyl groupModerate enzyme inhibition
N-chloroacetyl-N,N-dimethylamineSimilar structure but different functional groupsLimited biological activity
Dimethyl sulfoxide (DMSO)Shares sulfinyl group but lacks chloroacetamideSolvent with low biological activity

The distinct combination of functional groups in this compound provides it with unique biological properties that are not present in its analogs, making it a valuable candidate for further research.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for preparing 2-chloro-N-[dimethyl(oxo)-λ⁶-sulfanylidene]acetamide?

  • Methodological Answer : The synthesis involves multi-step reactions, including amidation and sulfoxidation. For example, analogous chloroacetamides are synthesized via nucleophilic substitution between chloroacetyl chloride and amines, followed by oxidation of the sulfanyl group to sulfoxides using agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) . Key intermediates are purified via column chromatography, and yields are optimized by controlling reaction temperatures (0–5°C for exothermic steps) and stoichiometric ratios.

Q. How is the molecular structure of this compound characterized experimentally?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • IR spectroscopy : Identifies functional groups (e.g., C=O at ~1650–1750 cm⁻¹, S=O at ~1050–1150 cm⁻¹) .
  • NMR spectroscopy : Assigns proton environments (e.g., CH₂Cl at δ ~4.2 ppm, dimethyl sulfoxide (DMSO) solvent peaks at δ ~2.5 ppm) and confirms stereochemistry .
  • X-ray crystallography : Resolves solid-state geometry, hydrogen bonding (N–H⋯O), and conformations of the sulfoxide group .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Safety Data Sheets (SDS) for structurally similar chloroacetamides advise:

  • Use of PPE (gloves, goggles, lab coat) to prevent skin/eye contact.
  • Work in a fume hood to avoid inhalation of volatile intermediates.
  • Storage in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the sulfoxide group in this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the electronic effects of the sulfoxide group. Parameters like Mulliken charges and frontier molecular orbitals (HOMO/LUMO) predict nucleophilic/electrophilic sites. Molecular dynamics (MD) simulations assess solvent interactions and stability in biological systems .

Q. What strategies address contradictions in reported biological activity of chloroacetamide derivatives?

  • Methodological Answer : Discrepancies in antimicrobial or cytotoxic data (e.g., conflicting results against K. pneumoniae) require:

  • Standardized assay conditions (e.g., consistent bacterial strains, MIC protocols).
  • Structure-activity relationship (SAR) studies to isolate the sulfoxide group’s role versus other substituents.
  • Metabolite profiling to rule out degradation products influencing bioactivity .

Q. How are reaction byproducts minimized during synthesis?

  • Methodological Answer : Byproduct formation (e.g., dimerization or over-oxidation) is mitigated by:

  • Slow addition of oxidizing agents to control exothermicity.
  • Use of scavengers (e.g., sodium bisulfite for excess peroxide).
  • Real-time monitoring via TLC or HPLC to terminate reactions at optimal conversion .

Q. What analytical techniques resolve ambiguities in stereochemical assignments?

  • Methodological Answer : Chiral chromatography (e.g., HPLC with a Chiralpak® column) separates enantiomers. Vibrational Circular Dichroism (VCD) or X-ray crystallography confirms absolute configuration, especially for the sulfoxide’s stereogenic sulfur center .

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